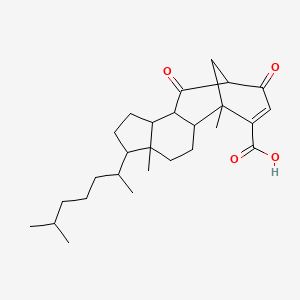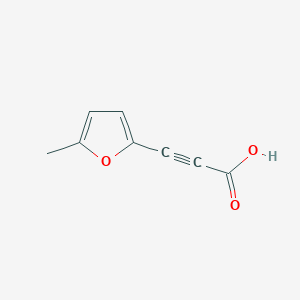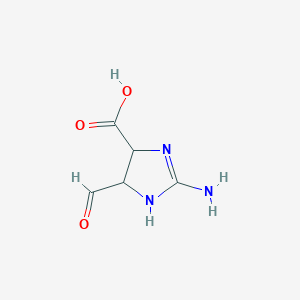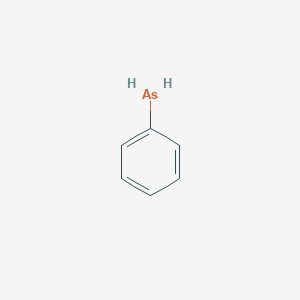![molecular formula C27H63NO3Si3 B13959408 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine CAS No. 55517-84-5](/img/structure/B13959408.png)
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine is a complex organosilicon compound with the molecular formula C27H63NO3Si3 . This compound is characterized by its unique structure, which includes multiple silicon atoms and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine involves multiple steps, typically starting with the preparation of the core silicon-containing structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its silicon-containing functional groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Compared to other similar organosilicon compounds, 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2,2,9,9-Tetramethyl-7-tetradecyl-3,8-dioxa-2,9-disiladecan-5-amine
- 2,2,9,9-Tetramethyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine These compounds share some structural similarities but differ in the presence and arrangement of functional groups, leading to variations in their chemical and physical properties .
Propiedades
Número CAS |
55517-84-5 |
|---|---|
Fórmula molecular |
C27H63NO3Si3 |
Peso molecular |
534.0 g/mol |
Nombre IUPAC |
1,3,4-tris(trimethylsilyloxy)octadecan-2-amine |
InChI |
InChI=1S/C27H63NO3Si3/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-26(30-33(5,6)7)27(31-34(8,9)10)25(28)24-29-32(2,3)4/h25-27H,11-24,28H2,1-10H3 |
Clave InChI |
YGJCHGIJMHIICG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C)N)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
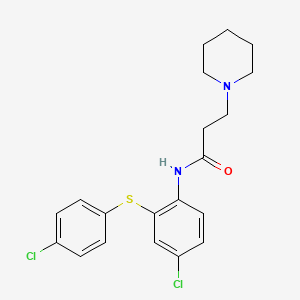

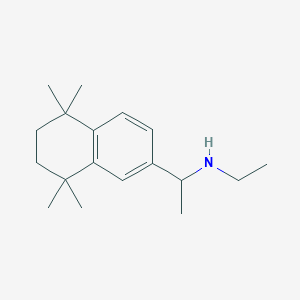
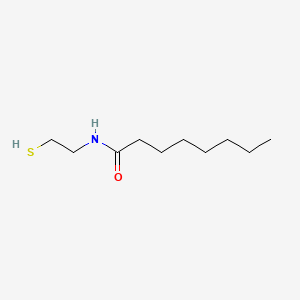
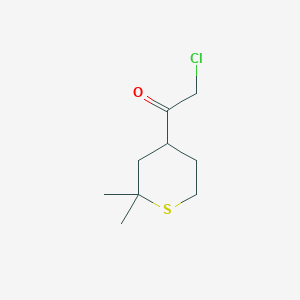
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
